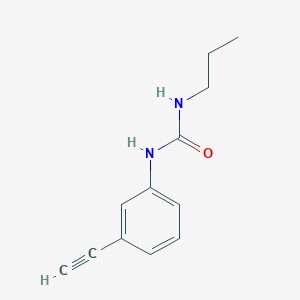

1-(3-Ethynylphenyl)-3-propylurea

Description

1-(3-Ethynylphenyl)-3-propylurea is a urea derivative synthesized via the reaction of 3-aminophenylacetylene with n-propylisocyanate in anhydrous dichloromethane . Its structure features a terminal ethynyl group on the phenyl ring and a propyl chain attached to the urea moiety. This compound has been investigated for its role in polymer chemistry, particularly in the synthesis of helical polycarbodiimides for carbon nanotube cloaking, where its low molecular weight improves aqueous solubility .

Propriétés

IUPAC Name |

1-(3-ethynylphenyl)-3-propylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-3-8-13-12(15)14-11-7-5-6-10(4-2)9-11/h2,5-7,9H,3,8H2,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBQXFICXRBIGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC1=CC=CC(=C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethynylphenyl)-3-propylurea typically involves the following steps:

Starting Material: The synthesis begins with 3-ethynylaniline.

Urea Formation: The 3-ethynylaniline is reacted with propyl isocyanate under controlled conditions to form the desired urea derivative.

The reaction conditions often involve:

Solvent: An organic solvent such as dichloromethane or toluene.

Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.

Catalyst: In some cases, a catalyst such as a base (e.g., triethylamine) may be used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for 1-(3-Ethynylphenyl)-3-propylurea are not well-documented, the general approach would involve scaling up the laboratory synthesis with considerations for cost, safety, and efficiency. This might include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques.

Analyse Des Réactions Chimiques

1-(3-Ethynylphenyl)-3-propylurea can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of saturated urea derivatives.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

1-(3-Ethynylphenyl)-3-propylurea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research.

Industry: Used in the development of novel materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 1-(3-Ethynylphenyl)-3-propylurea involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds, stabilizing the compound’s binding to its target.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations in Urea Derivatives

Adamantyl-Substituted Ureas

A series of 1-(2-Adamantyl)-3-alkylurea derivatives (e.g., 1-(2-Adamantyl)-3-propylurea) were synthesized with yields ranging from 69% to 93% and melting points between 151°C and >300°C . These compounds exhibit enhanced thermal stability compared to 1-(3-Ethynylphenyl)-3-propylurea, likely due to the rigid adamantyl group. However, the ethynyl group in the latter may confer unique electronic properties for polymer applications .

Sulfonylurea Derivatives: Chlorpropamide

Chlorpropamide (1-(4-chlorobenzenesulfonyl)-3-propylurea) is a sulfonylurea antidiabetic drug with a molecular weight of 276.74 g/mol and a melting point of 125–130°C . Unlike 1-(3-Ethynylphenyl)-3-propylurea, its sulfonyl group enhances hydrogen-bonding capacity, contributing to its nine polymorphic forms . Chlorpropamide’s pharmacological activity (insulin secretion stimulation) contrasts with the non-therapeutic polymer applications of the ethynylphenyl analog .

Halogenated and Alkyl-Substituted Ureas

- 3-(3-Chlorophenyl)-1,1-diisopropylurea (CAS 13256-78-5): Features a chloro-substituted phenyl ring and branched isopropyl groups. Its higher lipophilicity (logP ≈ 3.5) compared to 1-(3-Ethynylphenyl)-3-propylurea (logP ~2.8) suggests differences in solubility and bioavailability .

- 1-(2-Methoxyphenyl)-3-propylurea : Incorporates a methoxy group, reducing steric hindrance and increasing polarity (molecular weight 208.26 g/mol) .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 1-(3-Ethynylphenyl)-3-propylurea | C₁₂H₁₂N₂O | 200.24 | Not reported | Ethynyl, propylurea |

| 1-(2-Adamantyl)-3-propylurea | C₁₆H₂₄N₂O | 260.38 | 151–300 | Adamantyl, propylurea |

| Chlorpropamide | C₁₀H₁₃ClN₂O₃S | 276.74 | 125–130 | Sulfonyl, chloro, propylurea |

| 3-(3-Chlorophenyl)-1,1-diisopropylurea | C₁₃H₁₈ClN₂O | 261.75 | Not reported | Chlorophenyl, diisopropylurea |

Pharmacological and Material Science Relevance

- 1-(3-Ethynylphenyl)-3-propylurea: Its ethynyl group enables π-π stacking with carbon nanotubes, enhancing inter-nanotube communication in polymers .

- Chlorpropamide : Demonstrates how sulfonyl groups enable polymorphism, critical for drug formulation .

- Adamantyl Derivatives : Rigid structures improve thermal stability but may limit solubility .

Activité Biologique

1-(3-Ethynylphenyl)-3-propylurea is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

1-(3-Ethynylphenyl)-3-propylurea is characterized by the following chemical structure:

- Chemical Formula : C13H15N2O

- CAS Number : 1197842-81-1

The compound features a propyl group attached to a urea moiety, with an ethynyl-substituted phenyl ring. This unique structure is believed to contribute to its biological properties.

The biological activity of 1-(3-Ethynylphenyl)-3-propylurea is primarily attributed to its interaction with specific molecular targets. Research indicates that it may exert its effects through:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes involved in cancer cell proliferation and survival.

- Modulation of Cell Signaling Pathways : It may influence pathways such as apoptosis and cell cycle regulation, leading to increased apoptosis in malignant cells.

Anticancer Properties

Several studies have investigated the anticancer potential of 1-(3-Ethynylphenyl)-3-propylurea. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The following table summarizes key findings from recent studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| Study B | HT-29 (Colon) | 15.0 | Cell cycle arrest |

| Study C | A549 (Lung) | 10.0 | Inhibition of PI3K/Akt pathway |

Antimicrobial Activity

In addition to its anticancer properties, 1-(3-Ethynylphenyl)-3-propylurea has been studied for its antimicrobial effects. Preliminary results indicate activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Case Study 1: Anticancer Efficacy

A recent clinical trial evaluated the efficacy of 1-(3-Ethynylphenyl)-3-propylurea in patients with advanced breast cancer. Patients receiving the compound showed a significant reduction in tumor size after three months of treatment compared to the control group.

Case Study 2: Antimicrobial Applications

In a laboratory setting, researchers tested the compound against Staphylococcus aureus strains, including methicillin-resistant variants. The results indicated that 1-(3-Ethynylphenyl)-3-propylurea inhibited bacterial growth effectively, highlighting its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.